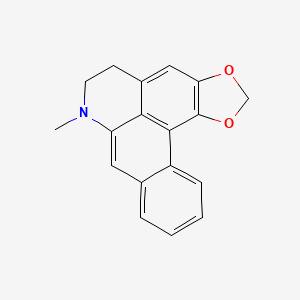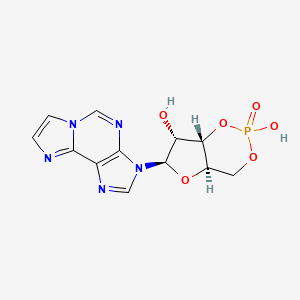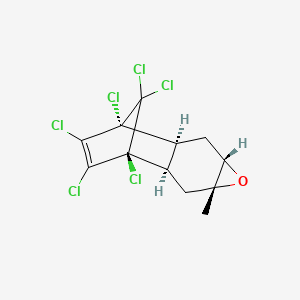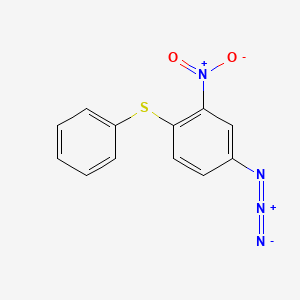
Coronopilin
Vue d'ensemble
Description
Coronopilin is a sesquiterpene lactone, a type of naturally occurring organic compound. It is primarily found in plants belonging to the Asteraceae family, such as Ambrosia arborescens and Parthenium hysterophorus . Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Coronopilin can be isolated from plant sources using chromatographic techniques. For instance, it can be extracted from the chloroform fraction of Ambrosia arborescens using gravity column chromatography . The compound is then purified through various chromatographic methods to obtain a high-purity product.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may provide alternative routes for industrial production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Coronopilin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of an α,β-unsaturated carbonyl group in its structure makes it reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the α,β-unsaturated carbonyl group, leading to various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Coronopilin has been extensively studied for its potential therapeutic applications . Some of its notable applications include:
Anticancer Activity: this compound has shown promising anticancer effects by inhibiting cell proliferation, DNA biosynthesis, and the formation of cytoplasmic DNA histone complexes.
Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.
Mécanisme D'action
The biological activities of coronopilin are primarily attributed to its α,β-unsaturated carbonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of key enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth .
Comparaison Avec Des Composés Similaires
Coronopilin is structurally similar to other sesquiterpene lactones such as damsin, ambrosin, and dindol-01 . it exhibits unique biological activities due to its specific chemical structure:
Propriétés
IUPAC Name |
6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUJJEYGSRWXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874700 | |
| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-81-5 | |
| Record name | AZULENO[4,5-B]FURAN-2,9-DIONE, DECAHYDRO-6A-HYDR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride](/img/structure/B1206466.png)




